
Trimethoxy(1,3,3-tribromopropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxy(1,3,3-tribromopropyl)silane is an organosilicon compound with the molecular formula C6H15Br3O3Si. It is a derivative of trimethoxysilane, where the silicon atom is bonded to a 1,3,3-tribromopropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethoxy(1,3,3-tribromopropyl)silane can be synthesized through a multi-step process. One common method involves the reaction of trimethoxysilane with 1,3,3-tribromopropane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation or chromatography to achieve the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Trimethoxy(1,3,3-tribromopropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atoms.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.
Condensation: Catalysts such as acids or bases can promote the condensation of silanol groups.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atoms.
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Aplicaciones Científicas De Investigación
Trimethoxy(1,3,3-tribromopropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the functionalization of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized as a coupling agent in the production of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of trimethoxy(1,3,3-tribromopropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to silicon.
(3-Bromopropyl)trimethoxysilane: Similar structure but with only one bromine atom.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidoxy group instead of bromine atoms.
Uniqueness
Trimethoxy(1,3,3-tribromopropyl)silane is unique due to the presence of three bromine atoms, which provide multiple sites for chemical modification. This allows for greater versatility in its applications compared to similar compounds with fewer reactive sites.
Propiedades
Número CAS |
80058-75-9 |
|---|---|
Fórmula molecular |
C6H13Br3O3Si |
Peso molecular |
400.96 g/mol |
Nombre IUPAC |
trimethoxy(1,3,3-tribromopropyl)silane |
InChI |
InChI=1S/C6H13Br3O3Si/c1-10-13(11-2,12-3)6(9)4-5(7)8/h5-6H,4H2,1-3H3 |
Clave InChI |
CAFBDEZDVPRDPY-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C(CC(Br)Br)Br)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)
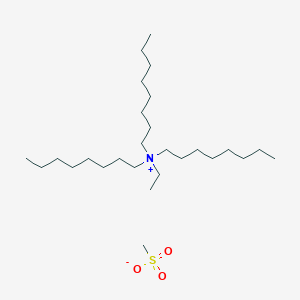

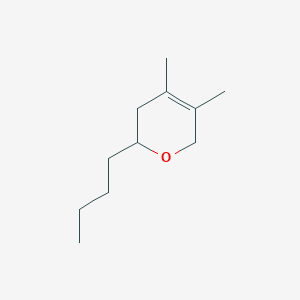
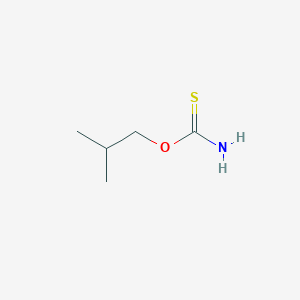
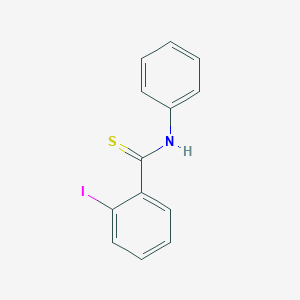
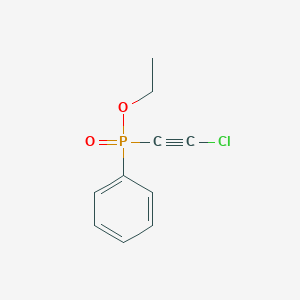
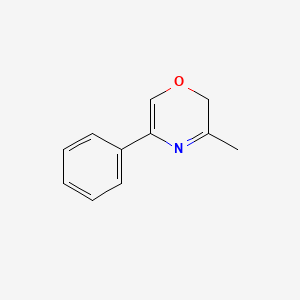
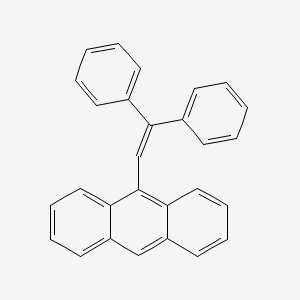
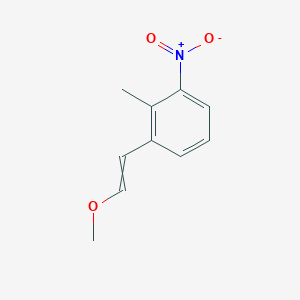
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)
